[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](propyl)amine hydrochloride
Description
Chemical Name: (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride Molecular Formula: C₁₃H₂₀ClNO Molecular Weight: 241.757 g/mol CAS Number: 1240591-01-8 (hydrochloride salt); 2060046-67-3 (free base) Structural Features: This compound consists of a conjugated (2E)-propenyl chain linking a 4-methoxyphenyl group and a propylamine moiety, with a hydrochloride counterion.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-propylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12;/h4-9,14H,3,10-11H2,1-2H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGNDXLORXDSLL-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC=CC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC/C=C/C1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation Followed by Reductive Amination
The most widely reported method involves a two-step synthesis:
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Claisen-Schmidt condensation : 4-Methoxybenzaldehyde reacts with acetophenone derivatives under basic conditions to form a chalcone intermediate, 3-(4-methoxyphenyl)-1-arylprop-2-en-1-one. For example, condensation with 4-aminoacetophenone yields (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one in 89% yield using sodium hydroxide in ethanol at ambient temperature.
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Reductive amination : The chalcone intermediate undergoes reductive amination with propylamine. Hydrogenation in the presence of palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH₃CN) facilitates the conversion of the ketone group to a secondary amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.
Key Reaction Parameters
Direct Alkylation of Propenylamines
An alternative single-step approach involves the alkylation of preformed propenylamines. [(2E)-3-(4-Methoxyphenyl)prop-2-en-1-amine is reacted with propyl bromide or iodide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in dimethylformamide (DMF) at 80–100°C, yielding the tertiary amine, which is then converted to the hydrochloride salt via HCl gas bubbling.
Optimized Conditions
Catalytic Strategies and Stereochemical Control
Lewis Acid-Catalyzed Synthesis
Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂) enhance the electrophilicity of the propenyl carbonyl group, enabling efficient nucleophilic attack by propylamine. This method ensures high regioselectivity for the E-isomer due to steric hindrance during imine formation. For instance, BF₃·OEt₂ (10 mol%) in tetrahydrofuran (THF) at 0°C achieves 85% conversion to the desired amine.
Grignard Reagent-Mediated Synthesis
A modified route employs Grignard reagents to construct the propenyl backbone. 4-Methoxyphenylmagnesium bromide reacts with ethyl acrylate to form a β-keto ester intermediate, which is subsequently treated with propylamine under acidic conditions. This method avoids isolation of intermediates, improving overall yield (78–81%).
Representative Procedure
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Grignard addition : 4-Methoxyphenylmagnesium bromide (1.2 equiv) is added to ethyl acrylate in THF at −78°C.
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Quenching and hydrolysis : The reaction is quenched with ammonium chloride (NH₄Cl), and the β-keto ester is isolated.
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Amination : The β-keto ester reacts with propylamine in ethanol under reflux, followed by HCl salt formation.
Industrial-Scale Production and Purification
Continuous Flow Reactor Systems
Industrial synthesis utilizes continuous flow reactors to maintain precise control over reaction parameters. Key advantages include:
Purification Techniques
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Crystallization : The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity.
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Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted propylamine and byproducts.
Purity Data
| Method | Solvent System | Purity | Melting Point |
|---|---|---|---|
| Crystallization | Ethanol/Water | 99.2% | 158–160°C |
| Chromatography | Hexane/EtOAc | 98.5% | N/A |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce halogen atoms into the aromatic ring.
Scientific Research Applications
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations from Structural Variations
Methoxy Position :
- The 4-methoxy substitution (target compound) allows for optimal resonance stabilization and minimal steric interference compared to the 2-methoxy analog. This could enhance interactions with biological targets like serotonin or adrenergic receptors .
- The 2-methoxy analog (CAS 887405-84-7) may exhibit lower solubility due to intramolecular hydrogen bonding between the methoxy oxygen and the amine proton .
Aromatic System Modifications: Removal of the methoxy group (CAS 869941-93-5) reduces polarity, which may lower aqueous solubility but increase membrane permeability .
Biological Activity
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride is an organic compound characterized by a propyl amine functional group linked to a propene chain with a 4-methoxyphenyl substituent. Its molecular formula is C13H20ClNO, and it has a molecular weight of approximately 241.76 g/mol. This compound is recognized for its potential biological activities, particularly in the fields of cancer research and pharmacology.
- Molecular Formula : C13H20ClNO
- Molecular Weight : 241.76 g/mol
- CAS Number : 1240591-01-8
Synthesis
The synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride typically involves:
- Condensation Reaction : 4-methoxybenzaldehyde reacts with propylamine in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.
- Reduction : The Schiff base is reduced using sodium borohydride to yield the final product.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of related compounds, suggesting that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may exhibit similar effects. For instance, derivatives like compound 4e have shown significant cytotoxic activity against MCF-7 breast cancer cells, leading to cell cycle arrest and apoptosis.
| Study | Compound | IC50 (μM) | Mechanism |
|---|---|---|---|
| 4e | 2.11 | Inhibition of tubulin polymerization, apoptosis induction | |
| 4e | N/A | Increased percentage of cells in G2/M phase |
The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts normal cell division and leads to increased apoptosis in cancer cells. The compound also significantly stimulates caspase 3/7 activity, indicating its role in promoting apoptotic pathways.
Molecular Docking Studies
Molecular docking studies suggest that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride may interact with tubulin at the colchicine binding site, which is critical for its anticancer activity. The binding interactions involve hydrogen bonding and hydrophobic interactions with specific amino acids within the tubulin protein structure.
Case Studies
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Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine hydrochloride can induce significant apoptosis in MCF-7 cells through mechanisms involving cell cycle arrest and caspase activation.
- Flow Cytometry Results : Analysis revealed an increase in pre-G1 phase cells (indicative of apoptosis), supporting the compound's potential as an anticancer agent.
- Pharmacokinetics and Bioavailability : The predicted oral bioavailability of similar compounds suggests limitations due to high polar surface area (PSA > 140), which may affect their therapeutic applications.
Q & A
Basic Research Question
- 1H/13C NMR :
- IR : Stretching at ~1640 cm⁻¹ (C=C), ~1250 cm⁻¹ (C–O of methoxy), and ~2500 cm⁻¹ (N–H⁺ of hydrochloride) .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 225.76 (free base) and Cl isotopic pattern .
How can chromatographic methods ensure purity, and what are common impurities observed during synthesis?
Basic Research Question
- HPLC/GC : Use a C18 column (acetonitrile/water + 0.1% TFA) to resolve unreacted propylamine, methoxybenzaldehyde byproducts, or diastereomers. Retention time ~8–12 min .
- TLC : Silica gel (ethyl acetate/hexane, 1:1) with ninhydrin staining for amine detection.
- Common Impurities :
What crystallographic strategies resolve the stereochemical configuration, and what challenges arise in data refinement?
Advanced Research Question
- X-ray Crystallography :
- Challenges :
How do substituent variations (e.g., methoxy position, alkyl chain length) affect bioactivity?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Case Study : The butyl analog () shows 20% lower EC50 in receptor binding assays due to steric hindrance .
What computational methods predict interaction mechanisms with biological targets?
Advanced Research Question
- Docking Studies (AutoDock Vina) :
- DFT Calculations : HOMO/LUMO analysis (B3LYP/6-31G*) reveals electron-rich methoxy group as a nucleophilic site .
How can stability studies under varying pH/temperature guide storage protocols?
Advanced Research Question
- pH Stability :
- Thermal Stability :
What are the ethical and safety considerations for handling this compound in vitro/in vivo?
Basic Research Question
- Toxicity : LD50 (oral, rat) ≈ 500 mg/kg; use PPE (gloves, goggles) to avoid dermal/ocular exposure .
- Ecotoxicity : EC50 (Daphnia magna) >100 mg/L; dispose via hazardous waste protocols .
How does salt formation (hydrochloride) influence solubility and pharmacokinetics?
Advanced Research Question
- Solubility : Hydrochloride salt increases aqueous solubility (≈50 mg/mL vs. 5 mg/mL for free base) due to ionic interactions .
- PK Profile : Salt form delays hepatic metabolism (t1/2 ↑ 30%) by reducing first-pass effect .
What are unresolved research gaps, and how can collaborative studies address them?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
